![molecular formula C17H14Br2N4OS B2533106 6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179464-27-7](/img/structure/B2533106.png)
6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a derivative of the 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class. These compounds are of significant interest due to their diverse biological activities, which include analgesic, anti-inflammatory, antioxidant, antitumor, anthelmintic, and antimicrobial properties .
Synthesis Analysis
The synthesis of these compounds typically involves the condensation of 4-amino-5-mercapto-1,2,4-triazoles with substituted phenacyl bromides in various solvents such as ethyl acetate or alcohol . The specific compound would likely be synthesized by a similar method, using 4-bromophenacyl bromide and a 3-methoxyphenyl-substituted triazole precursor.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a fused triazolo[3,4-b][1,3,4]thiadiazine ring system. The presence of substituents like 4-bromophenyl and 3-methoxyphenyl groups can significantly influence the compound's biological activity. The structure of similar compounds has been elucidated using techniques such as NMR, IR, and X-ray diffraction .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of the triazolo[3,4-b][1,3,4]thiadiazine core and the substituents attached to it. The electron-withdrawing bromophenyl group and the electron-donating methoxy group could affect the electrophilic and nucleophilic properties of the compound, potentially leading to various chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen and methoxy groups can influence these properties. The compounds' biological activities are also closely related to their chemical properties, with some showing significant activity against various bacterial and fungal strains, as well as cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Researchers have synthesized various derivatives of 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, studying their antitumor activities. In vitro studies on 60 lines of cancer cells, including leukemia, lung cancer, melanoma, ovarian, and breast cancer, found that these derivatives exhibit antineoplastic activity against a wide range of cancer cell lines. This makes them promising structures for creating new anticancer agents (Yanchenko, Fedchenkova, & Demchenko, 2020).
Antimicrobial and Antifungal Activity
A study on the synthesis and antimicrobial evaluation of 1,2,4-triazolo[3,4-b][1,3,4] thiadiazine derivatives, including the compound of interest, found promising antimicrobial activity. The structural novelty and marked biological activities of these compounds suggest their potential as effective antifungal agents (Sahu, Ganguly, & Kaushik, 2014).
Synthesis Methods
An effective synthesis method for 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has been developed. This method involves a condensation reaction between aryl(hetaryl) α-bromo ketones and thiocarbohydrazide, followed by treatment with ortho esters and trifluoroacetic acid under mild conditions (Kulikov, Epishina, Fershtat, & Makhova, 2018).
Tubulin Inhibition and Cancer Cell Cycle Arrest
Certain 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines have been found to inhibit tubulin polymerization effectively, demonstrating significant antiproliferative activity against cancer cell lines. These compounds, including variants with a 3-methoxyphenyl group, can induce cell cycle arrest in cancer cells and show potential as lead compounds for anticancer drug discovery (Xu et al., 2017).
Eigenschaften
IUPAC Name |
6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4OS.BrH/c1-23-14-4-2-3-12(9-14)16-19-20-17-22(16)21-15(10-24-17)11-5-7-13(18)8-6-11;/h2-9H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPHOFXRGLCWEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2533025.png)



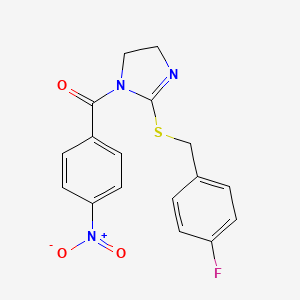
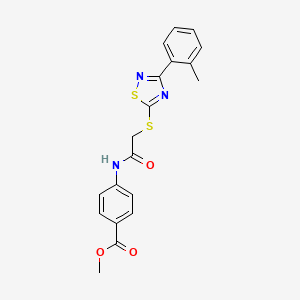
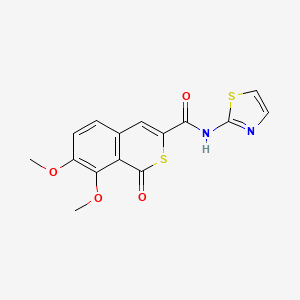
![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2533039.png)
![2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2533040.png)
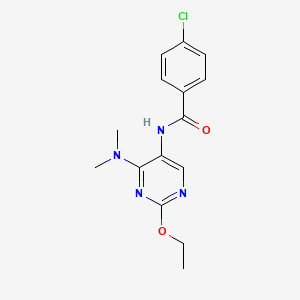
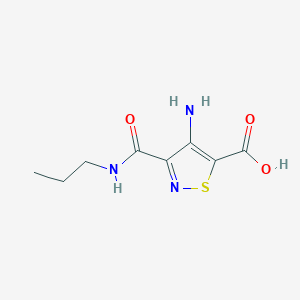
![2-Amino-4-(2-ethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2533045.png)
![3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2533046.png)